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molecular formula C18H14N2OS B8553932 1H-Naphtho[2,1-b]thiopyran-1-one, 2-[(2-methyl-1H-imidazol-1-yl)methyl]-

1H-Naphtho[2,1-b]thiopyran-1-one, 2-[(2-methyl-1H-imidazol-1-yl)methyl]-

Cat. No. B8553932
M. Wt: 306.4 g/mol
InChI Key: OCIJPMWDLRFFCA-UHFFFAOYSA-N
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Patent
US05347012

Procedure details

0.1 g of 2-[(2-methyl-1-imidazolyl)methyl]- 1H-naphtho[2,1-b]thiopyran-1-one obtained in Example 3, after dissolving in methanol, was converted into the hydrochloride with conc. hydrochloric acid. After evaporation of the solvent under reduced pressure, the residue was recrystallized from methanol - diethyl ether to give 64 mg of the title compound.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]([CH2:7][C:8]2[C:9](=[O:22])[C:10]3[C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)[CH:15]=[CH:14][C:11]=3[S:12][CH:13]=2)[CH:4]=[CH:5][N:6]=1.[ClH:23]>CO>[ClH:23].[CH3:1][C:2]1[N:3]([CH2:7][C:8]2[C:9](=[O:22])[C:10]3[C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)[CH:15]=[CH:14][C:11]=3[S:12][CH:13]=2)[CH:4]=[CH:5][N:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
CC=1N(C=CN1)CC=1C(C2=C(SC1)C=CC1=CC=CC=C12)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from methanol - diethyl ether

Outcomes

Product
Name
Type
product
Smiles
Cl.CC=1N(C=CN1)CC=1C(C2=C(SC1)C=CC1=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 64 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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